2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-
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Overview
Description
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is an organic compound that features a cyclohexenone core with a triphenylphosphoranylidene amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- typically involves the reaction of cyclohexenone with triphenylphosphine and an appropriate amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone core but lacking the triphenylphosphoranylidene amino group.
Triphenylphosphine: A related compound that shares the triphenylphosphine moiety but lacks the cyclohexenone core.
2-Cyclohexen-1-one, 3-methyl-: A similar compound with a methyl group instead of the triphenylphosphoranylidene amino group.
Uniqueness
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is unique due to the presence of both the cyclohexenone core and the triphenylphosphoranylidene amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
52035-11-7 |
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Molecular Formula |
C24H22NOP |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[(triphenyl-λ5-phosphanylidene)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H22NOP/c26-21-12-10-11-20(19-21)25-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-19H,10-12H2 |
InChI Key |
VHWAJFNCRKJIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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